8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione family, characterized by a bicyclic purine core fused with an imidazole ring. The structure includes three methyl groups at positions 1, 3, and 7, and an ethylamino side chain at position 8 substituted with a 4-methoxyphenyl group. This substitution pattern likely enhances its interaction with serotonin receptors (e.g., 5-HT1A) and phosphodiesterases (PDEs), as seen in structurally related analogs .
Properties
IUPAC Name |
6-[2-(4-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24(12)10-9-20-13-5-7-14(28-4)8-6-13/h5-8,11,20H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTDDEVZFUUBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group and an ethylamine side chain attached to a trimethylimidazopyrimidine core.
Anticancer Properties
Research indicates that imidazopyrimidine derivatives exhibit significant anticancer activity. The compound has shown promise in inhibiting various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of several kinases involved in cancer progression. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For example, it has been reported to activate caspase-3 and promote DNA fragmentation in treated cells .
- Growth Inhibition : In vitro studies have revealed that the compound exhibits significant growth inhibition against various cancer cell lines such as HCT-116 and HepG-2. The IC50 values for these cell lines are notably lower than those for standard chemotherapeutics like doxorubicin .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Targeting Signaling Pathways : It interferes with critical signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are often dysregulated in cancer .
- Epigenetic Modulation : The compound may also act as an epigenetic modulator by influencing histone acetylation and methylation patterns, thereby altering gene expression profiles associated with tumor suppression and proliferation .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against various human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 6.9 | CDK inhibition |
| HepG-2 | 7.5 | Apoptosis induction via caspase activation |
| PC-3 | 12.8 | Growth inhibition |
This study highlights the compound's potential as a viable candidate for further development in cancer therapeutics.
Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetic profile and potential toxicity of the compound. Key findings included:
- Absorption : High oral bioavailability with rapid absorption rates.
- Metabolism : Primarily metabolized by liver enzymes with minimal toxic metabolites.
- Toxicity : No significant adverse effects were observed at therapeutic doses in animal models.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound’s activity is influenced by its substituents. Key structural analogs and their properties are compared below:
Table 1: Comparison of Structural Analogs
*Estimated based on analogous structures.
Key Structural Insights:
- Substituent Position: The 8-position ethylamino side chain is critical for receptor binding. Extending the chain (e.g., butyl in AZ-853) improves brain penetration but may increase metabolic instability .
- Aromatic Moieties : The 4-methoxyphenyl group in the target compound may enhance lipophilicity and 5-HT1A affinity compared to chloro- or fluoro-substituted analogs .
- Methylation Pattern: 1,3,7-Trimethylation (vs.
Receptor Affinity:
- 5-HT1A Agonism: Fluorophenyl- and trifluoromethylphenyl-substituted analogs (AZ-853, AZ-861) exhibit partial agonism with nanomolar affinity, while pyrimidinyl-piperazinyl derivatives (e.g., 4b ) act as antagonists . The target compound’s 4-methoxy group may favor agonism, similar to AZ-853.
- PDE Inhibition: Compounds with dihydroisoquinolinyl groups (e.g., Compound 5 ) show moderate PDE4B/10A inhibition (IC50 ~100 nM), suggesting dual mechanisms for antidepressant effects.
Functional Selectivity:
- Antidepressant vs. Anxiolytic Effects : Compound 9 demonstrates dose-dependent anxiolytic activity at lower doses (2.5 mg/kg) and antidepressant effects at higher doses (5 mg/kg), highlighting substituent-dependent efficacy.
Q & A
Q. What are the key synthetic pathways for 8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized to improve yield and purity?
The synthesis involves multi-step reactions starting with cyclization of precursors to form the imidazo[2,1-f]purine core. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve intermediate stability .
- Catalysts : Palladium-based catalysts enable efficient cross-coupling for introducing the 4-methoxyphenyl group .
- Temperature control : Reactions at 60–80°C minimize side products .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity .
Q. How can the molecular structure of the compound be confirmed, and what analytical techniques are most effective?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the 4-methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 413.205) .
- X-ray crystallography (if available): Resolves 3D conformation, critical for docking studies .
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s interaction with serotonin receptors (e.g., 5-HT1A_{1A}1A)?
- In vitro :
- In vivo :
Q. How does the substitution pattern on the imidazo[2,1-f]purine core influence binding affinity to 5-HT1A_{1A}1A receptors?
Structure-activity relationship (SAR) studies reveal:
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values across studies) be resolved?
- Standardize assay conditions : Control pH, temperature, and cell passage number to minimize variability .
- Validate with orthogonal methods : Pair radioligand binding with functional assays (e.g., cAMP inhibition) to confirm target engagement .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report confidence intervals .
Q. What methodologies assess the compound’s metabolic stability and pharmacokinetic profile?
- Human liver microsomes (HLM) : Incubate compound (1 µM) with NADPH; measure half-life (t) via LC-MS/MS. A t >30 min suggests favorable metabolic stability .
- Micellar electrokinetic chromatography (MEKC) : Determines logP (optimal range: 2–4 for CNS penetration) .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (e.g., >10% indicates low protein binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
